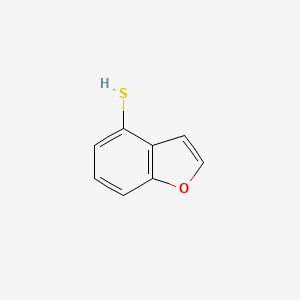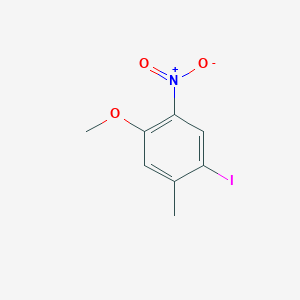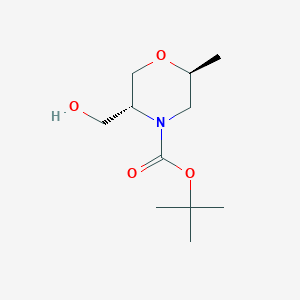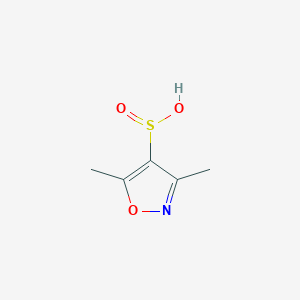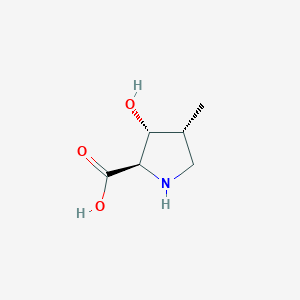
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method includes the use of chiral auxiliaries or catalysts to direct the stereochemistry of the product. For instance, starting from a suitable pyrrolidine derivative, hydroxylation and methylation reactions can be carried out under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of biocatalysts or enzymatic methods can also be explored for more sustainable and efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: It is explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism can vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Comparison: Compared to these similar compounds, (2R,3R,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct reactivity and potential applications. For instance, its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,3R,4R)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
Clave InChI |
COHFSKKGVFGDFH-UOWFLXDJSA-N |
SMILES isomérico |
C[C@@H]1CN[C@H]([C@@H]1O)C(=O)O |
SMILES canónico |
CC1CNC(C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
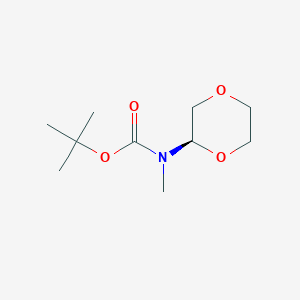
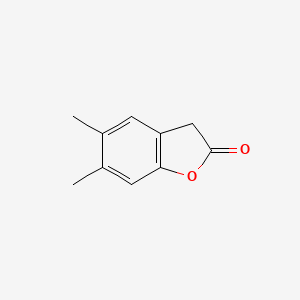
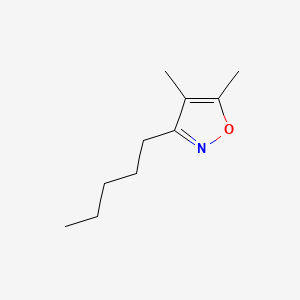
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
